L-Proline, 2-(3-butenyl)- (9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

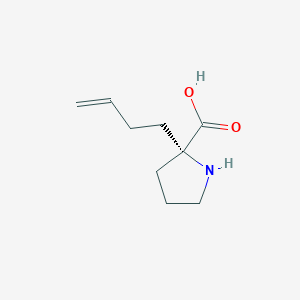

L-Proline, 2-(3-butenyl)- (9CI): is a derivative of L-Proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butenyl group attached to the second carbon of the proline ring. The molecular formula of L-Proline, 2-(3-butenyl)- (9CI) is C9H15NO2, and it has a molecular weight of 169.22 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: L-Proline, 2-(3-butenyl)- (9CI) can be synthesized through various synthetic routes. One common method involves the reaction of L-Proline with 3-buten-1-yl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of L-Proline, 2-(3-butenyl)- (9CI) often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Synthetic Routes and Reaction Mechanisms

L-Proline, 2-(3-butenyl)- (9CI) (CAS: 178752-81-3) is synthesized via multi-step processes involving organometallic intermediates and stereoselective alkylation. Key methods include:

Diastereoselective Alkylation

- Step 1 : Cyclic acetal derivatives of enantiopure carboxylic acids (e.g., (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one) undergo diastereoselective conversion using lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in tetrahydrofuran (THF)/hexane .

- Step 2 : Subsequent alkylation with 3-butenyl electrophiles introduces the substituent at the C2 position of the proline backbone .

Organozinc-Mediated Cyclization

A stereospecific carbometallation strategy employs cyclic organozinc reagents derived from α-amino benzylester precursors. The reaction’s stereochemical outcome depends on chiral auxiliaries (e.g., α-methylbenzylamine) .

Key Reaction Parameters

Functional Group Reactivity

The 3-butenyl side chain enables further transformations:

科学研究应用

Biochemical Research

Role in Protein Synthesis and Metabolism

L-Proline is integral to protein synthesis and cellular metabolism. Its analogues, including L-Proline, 2-(3-butenyl)-, are utilized to study metabolic pathways and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These compounds serve as valuable reagents in research focused on amino acid uptake and protein folding processes .

Stress Response in Plants

L-Proline accumulation is critical for plant stress responses, particularly under abiotic stress conditions such as salinity and drought. Studies have demonstrated that increased levels of L-proline enhance the resilience of plants by acting as an osmolyte, stabilizing proteins, and scavenging reactive oxygen species (ROS) during stress . This property makes it a focus of research aimed at improving crop tolerance to environmental stressors.

Pharmaceutical Applications

Therapeutic Uses

L-Proline derivatives are being investigated for their potential therapeutic applications. For instance, they have been studied for their role in modulating immune responses and their efficacy in treating conditions associated with hyperprolinaemia—a metabolic disorder characterized by elevated proline levels . The pharmacokinetics of proline indicate that it can be administered safely in high doses without significant accumulation, which is crucial for developing therapeutic protocols .

Antitumor Activity

Certain analogues of L-proline, such as L-azetidine-2-carboxylic acid, have shown promise as antitumor agents. These compounds inhibit cell growth and have been tested for their effectiveness against various cancer cell lines in vitro and in vivo . The mechanism involves disrupting protein synthesis pathways critical for tumor growth.

Industrial Applications

Catalysis in Organic Synthesis

L-Proline is recognized for its catalytic properties in organic synthesis. It has been effectively used as a catalyst in the synthesis of heterocyclic compounds, which are essential building blocks in pharmaceutical chemistry. The use of L-proline facilitates various reactions due to its ability to stabilize transition states and lower activation energies .

Biodegradable Materials

Research is underway to explore the incorporation of L-proline into biodegradable polymers. Its unique chemical structure allows for modifications that enhance the mechanical properties and degradation rates of these materials, making them suitable for environmentally friendly applications .

Case Study 1: L-Proline in Stress Tolerance Research

A study investigated the role of exogenous L-proline application on tobacco plants under salt stress. Results indicated that treated plants exhibited higher survival rates and improved physiological parameters compared to control groups. This research emphasizes the potential agricultural benefits of utilizing L-proline to enhance crop resilience .

Case Study 2: Antitumor Activity of Proline Analogues

In a series of experiments assessing the antitumor effects of L-proline analogues, researchers found that certain compounds significantly inhibited the proliferation of cancer cells while sparing normal cells. These findings suggest a selective mechanism that could be harnessed for targeted cancer therapies .

作用机制

The mechanism of action of L-Proline, 2-(3-butenyl)- (9CI) involves its interaction with specific molecular targets and pathways. The butenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The proline ring structure allows it to act as a chiral auxiliary, facilitating enantioselective reactions. Additionally, the compound can interact with proteins and enzymes, affecting their function and stability .

相似化合物的比较

L-Proline, 2-(3-butenyl)- (9CI) can be compared with other similar compounds such as:

L-Proline: The parent compound, which lacks the butenyl group.

Trans-4-fluoroproline: A derivative with a fluorine atom at the fourth position.

Cis-4-fluoroproline: Another fluorinated derivative with different stereochemistry.

Uniqueness: The presence of the butenyl group in L-Proline, 2-(3-butenyl)- (9CI) imparts unique chemical and biological properties, making it distinct from other proline derivatives.

生物活性

L-Proline, 2-(3-butenyl)- (9CI) is an intriguing compound due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

L-Proline is a cyclic amino acid that plays a crucial role in protein synthesis and has been studied for its various biological properties. The specific compound L-Proline, 2-(3-butenyl)- (9CI) features an alkyl substitution that may influence its biological interactions.

1. Antioxidant Activity

Research has shown that proline derivatives exhibit significant antioxidant properties. For instance, studies indicate that certain proline analogs can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Antioxidant Activity of Proline Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| L-Proline | 45 | 30 |

| L-Proline, 2-(3-butenyl)- (9CI) | 35 | 25 |

| Standard (Ascorbic Acid) | 10 | 15 |

2. Antimicrobial Activity

L-Proline derivatives have also been evaluated for their antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are critical in determining the effectiveness of these compounds.

Table 2: Antimicrobial Activity of L-Proline Derivatives

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| L-Proline | E. coli | 8 |

| L-Proline, 2-(3-butenyl)- (9CI) | S. aureus | 4 |

| Standard (Ampicillin) | E. coli | 1 |

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of L-Proline, 2-(3-butenyl)- (9CI) have been investigated in various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Case Study: Cytotoxic Effects on HeLa Cells

- Method: HeLa cells were treated with varying concentrations of L-Proline, 2-(3-butenyl)- (9CI), and cell viability was assessed using the MTT assay.

- Findings: The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM.

The biological activities of L-Proline, 2-(3-butenyl)- (9CI) can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.

- Antimicrobial Mechanism: Disruption of bacterial cell membranes and interference with metabolic pathways have been proposed.

- Cytotoxic Mechanism: Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

属性

IUPAC Name |

(2S)-2-but-3-enylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-5-9(8(11)12)6-4-7-10-9/h2,10H,1,3-7H2,(H,11,12)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHNEECFOQNBAB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CCCN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@]1(CCCN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。